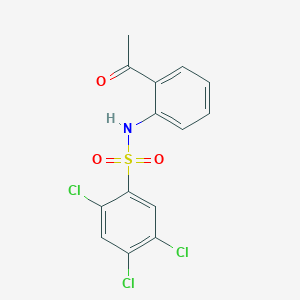
N-(2-acetylphenyl)-2,4,5-trichlorobenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-acetylphenyl)-2,4,5-trichlorobenzenesulfonamide is a chemical compound that belongs to the class of benzenesulfonamides. These compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications. The structure of such compounds typically includes a benzene ring substituted with a sulfonamide group and various other functional groups that can influence their physical, chemical, and biological properties.
Synthesis Analysis
The synthesis of benzenesulfonamide derivatives can be achieved through various routes. For instance, the synthesis of related compounds has been reported through the reaction of aminoguanidines with phenylglyoxal hydrate in glacial acetic acid, leading to a series of novel benzenesulfonamide derivatives with potential anticancer activity . Another synthesis route involves the reaction of N-(4-acetylphenyl)benzene sulphonamide derivatives with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to afford acryloyl(phenyl)benzenesulfonamide derivatives . Additionally, the one-pot synthesis of N-(4-acetylphenyl)-4-chlorobenzenesulfonamide under base conditions has been reported, which offers advantages such as excellent yields, short reaction times, and high purity .
Molecular Structure Analysis
The molecular structure of benzenesulfonamide derivatives can be elucidated using various spectroscopic techniques. For example, the crystal structure of a related compound, N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide, was characterized by single crystal X-ray structure analysis, revealing π-π interactions and hydrogen-bonding interactions that form a three-dimensional network . Similarly, the crystal structure of N-(4-acetylphenyl)-4-chlorobenzenesulfonamide was determined by single crystal X-ray analysis, showing a V-shaped molecule with dihedral angles and hydrogen bonds contributing to the crystal packing .
Chemical Reactions Analysis
Benzenesulfonamide derivatives can undergo various chemical reactions. For instance, the reactivity of acetylsulfonamide derivatives towards nitrogen nucleophiles and dimedone has been studied, leading to the formation of novel benzene sulfonamide compounds . Furthermore, N-acyl-N-(4-chlorophenyl)-4-nitrobenzenesulfonamides have been developed as chemoselective N-acylation reagents, demonstrating the versatility of these compounds in synthetic chemistry .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzenesulfonamide derivatives are influenced by their molecular structure. The presence of electron-withdrawing or electron-donating groups can significantly affect their reactivity and stability. For example, the introduction of a 4-CF3-C6H4 moiety in certain benzenesulfonamide derivatives has been found to increase metabolic stability . The crystal packing and intermolecular interactions, such as hydrogen bonds and π interactions, also play a crucial role in determining the physical properties of these compounds .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(2-acetylphenyl)-2,4,5-trichlorobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl3NO3S/c1-8(19)9-4-2-3-5-13(9)18-22(20,21)14-7-11(16)10(15)6-12(14)17/h2-7,18H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBGKQBBGYBSQGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC=C1NS(=O)(=O)C2=CC(=C(C=C2Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl3NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-acetylphenyl)-2,4,5-trichlorobenzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(3-Methoxy-2,5-dimethylanilino)-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B3018863.png)
![1-methyl-1H-benzo[d]imidazol-5-yl 2-chlorobenzoate](/img/structure/B3018864.png)
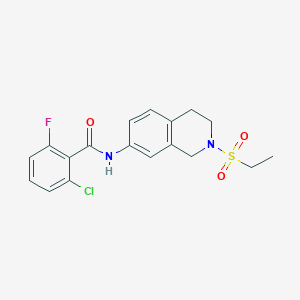
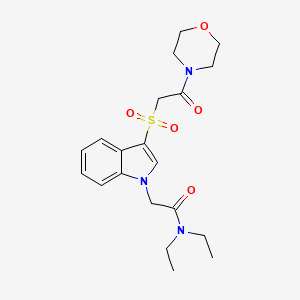
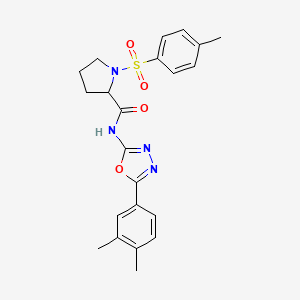
![N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B3018871.png)

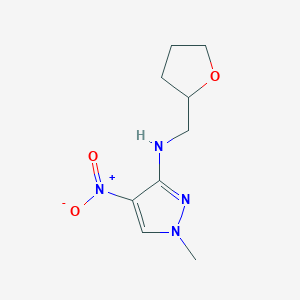




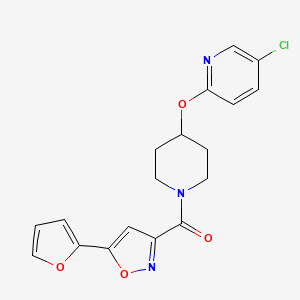
![5-[[4-[6-(4-Methylphenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-3-propan-2-yl-1,2,4-oxadiazole](/img/structure/B3018885.png)